6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]HEXANAMIDE
Overview
Description
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]HEXANAMIDE is a complex organic compound characterized by its unique structure, which includes a dioxoisoindoline moiety, a fluorophenoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]HEXANAMIDE typically involves multi-step organic reactionsThe final steps involve the coupling of the fluorophenoxy and nitrophenyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]HEXANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the fluorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]HEXANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]HEXANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid octyl ester
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- Amlodipine impurity A
Uniqueness
Compared to similar compounds, 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]HEXANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]hexanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O6/c27-17-9-11-20(12-10-17)36-21-15-18(14-19(16-21)30(34)35)28-24(31)8-2-1-5-13-29-25(32)22-6-3-4-7-23(22)26(29)33/h3-4,6-7,9-12,14-16H,1-2,5,8,13H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZASUQUVGLHQFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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